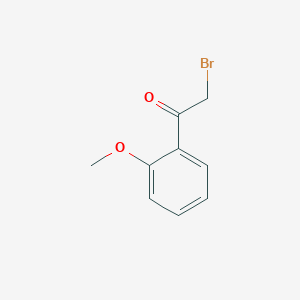

2-Bromo-2'-methoxyacetophenone

Description

Properties

IUPAC Name |

2-bromo-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNCPTLOPRDYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185783 | |

| Record name | Bromomethyl 2-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31949-21-0 | |

| Record name | 2-Bromo-1-(2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31949-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl 2-methoxyphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031949210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethyl 2-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 2-methoxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Bromo-2'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-methoxyacetophenone, a substituted acetophenone (B1666503) derivative, is a key organic intermediate with significant applications in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a brominated α-carbon and a methoxy-substituted phenyl ring, render it a versatile building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery.

Physicochemical Properties

This compound is a solid at room temperature, with solubility in various organic solvents.[1] Key physicochemical data are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Bromo-1-(2-methoxyphenyl)ethanone |

| Synonyms | 2'-Methoxyphenacyl bromide, o-Methoxyphenacyl bromide, α-Bromo-o-methoxyacetophenone |

| CAS Number | 31949-21-0[2] |

| Molecular Formula | C₉H₉BrO₂[2] |

| Molecular Weight | 229.07 g/mol [2] |

| InChI | InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 |

| InChIKey | GKNCPTLOPRDYMH-UHFFFAOYSA-N |

| SMILES | COc1ccccc1C(=O)CBr |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Solid, Crystalline Powder | [3] |

| Color | White to off-white | [3] |

| Melting Point | 43-45 °C | [3] |

| Boiling Point | 130 °C at 1 mmHg | [3] |

| Solubility | Insoluble in water. Soluble in DMSO, methanol, and most organic solvents. | [1] |

| Flash Point | 113 °C (closed cup) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification

The synthesis of this compound typically involves the α-bromination of 2'-methoxyacetophenone (B1218423). Several methods have been reported, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.

Experimental Protocol: Synthesis via Bromination with Copper(II) Bromide

This protocol describes a common method for the synthesis of this compound using copper(II) bromide as the brominating agent.

Materials:

-

2'-methoxyacetophenone

-

Copper(II) bromide

-

Ethyl acetate (B1210297)

-

Diatomaceous earth

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a two-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add copper(II) bromide (2.2 equivalents) and ethyl acetate.

-

Heat the mixture to 70 °C with stirring under a nitrogen atmosphere for 5 minutes.

-

Slowly add a solution of 2'-methoxyacetophenone (1 equivalent) in chloroform to the reaction mixture.

-

Reflux the reaction mixture for 8 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Purification Protocol: Recrystallization

For further purification, recrystallization can be performed.

Materials:

-

Crude this compound

-

Ethanol (B145695) (or another suitable solvent)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

1H NMR (300 MHz, CDCl₃):

-

δ 7.81 (dd, J = 7.8, 1.8 Hz, 1H): Aromatic proton ortho to the carbonyl group.

-

δ 7.52 (td, J = 7.8, 1.8 Hz, 1H): Aromatic proton para to the methoxy (B1213986) group.

-

δ 7.05-6.96 (m, 2H): Aromatic protons ortho and para to the methoxy group.

-

δ 4.61 (s, 2H): Methylene (B1212753) protons of the -COCH₂Br group.

-

δ 3.94 (s, 3H): Methyl protons of the methoxy group (-OCH₃).

13C NMR (75 MHz, CDCl₃):

-

δ 192.3: Carbonyl carbon (C=O).

-

δ 158.8: Aromatic carbon attached to the methoxy group.

-

δ 134.9, 131.6, 124.9, 121.2, 111.7: Aromatic carbons.

-

δ 56.0: Methoxy carbon (-OCH₃).

-

δ 38.0: Methylene carbon (-CH₂Br).

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

The FTIR spectrum is typically recorded using the KBr pellet method or as a thin film on NaCl plates.

-

The sample is scanned over the range of 4000-400 cm⁻¹.

Characteristic Peaks:

-

~1680 cm⁻¹: Strong absorption due to the C=O stretching of the ketone.

-

~1600, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the aryl ether.

-

~750 cm⁻¹: C-H bending of the ortho-disubstituted benzene (B151609) ring.

-

~680 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Experimental Protocol:

-

Electron Ionization Mass Spectrometry (EI-MS) is commonly used.

-

The sample is introduced into the ion source, and the resulting fragments are analyzed.

Fragmentation Pattern:

-

m/z 228/230 (M⁺): Molecular ion peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

-

m/z 135: A prominent peak corresponding to the [CH₃OC₆H₄CO]⁺ fragment (methoxyphenylacylium ion), formed by the loss of the bromine radical and a methylene group.

-

m/z 107: Loss of CO from the m/z 135 fragment, resulting in the [CH₃OC₆H₄]⁺ ion.

-

m/z 77: Phenyl cation [C₆H₅]⁺.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the α-bromo ketone functionality, which is a potent electrophile susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The bromine atom can be readily displaced by a variety of nucleophiles, making this compound a valuable precursor for the synthesis of more complex molecules.

Example: Reaction with a Thiol this compound can react with thiols (R-SH) in the presence of a base to form α-thio ketones. This reaction is useful in the synthesis of various heterocyclic compounds and other sulfur-containing molecules.

References

Solubility Profile of 2-Bromo-2'-methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-2'-methoxyacetophenone in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents available qualitative solubility information and furnishes a detailed experimental protocol for researchers to determine precise solubility parameters. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is utilized.

Core Data Presentation: Solubility of this compound and a Related Isomer

Precise quantitative solubility data for this compound is not readily found in scientific literature. However, qualitative assessments are available. For comparative purposes, the solubility of the related isomer, 2-Bromo-4'-methoxyacetophenone, is also included, which may offer insights into the expected solubility characteristics of the 2'-methoxy variant.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Not Specified | Insoluble[1] |

| 2-Bromo-4'-methoxyacetophenone | Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[2][3][4] |

| Methanol | Not Specified | Soluble[2][3][4] | |

| Most Organic Solvents | Not Specified | Soluble[2][3][4] | |

| Chloroform | Not Specified | Slightly Soluble[2] | |

| Water | Not Specified | Partly Miscible[2][3][4] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standardized and widely accepted method for determining the equilibrium solubility of a solid organic compound in a given solvent.

1. Principle:

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

2. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Thermostatically controlled centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Vials for sample collection

3. Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of flasks. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker.

-

Allow the flasks to stand at the constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at the same constant temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the saturated solution by comparing its analytical response to the calibration curve.

-

4. Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L).

-

Report the temperature at which the solubility was determined.

-

It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

2-Bromo-2'-methoxyacetophenone safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Bromo-2'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 31949-21-0). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures. This document is intended for professionals in research and drug development who may handle this compound.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various synthetic processes.[1] Accurate identification and knowledge of its physical properties are crucial for safe handling.

| Property | Value | Source(s) |

| CAS Number | 31949-21-0 | [2][3] |

| Molecular Formula | C₉H₉BrO₂ | [2][3][4] |

| Molecular Weight | 229.07 g/mol | [2][4][5] |

| Synonyms | 2-Methoxyphenacyl bromide, o-Methoxy phenacylbromide, Ethanone, 2-bromo-1-(2-methoxyphenyl)- | [3][4][6] |

| Appearance | White to greyish-green crystalline powder | [1] |

| Melting Point | 43-45 °C | [1][2][6] |

| Boiling Point | 130 °C @ 1 mmHg | [1][2][6] |

| Solubility | Insoluble in water | [1] |

| Storage Temperature | 2-8°C | [2][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[7] The primary hazards associated with this compound are its corrosive nature and its potential to cause severe tissue damage upon contact.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2][5][6] |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[6] |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | Harmful if swallowed.[8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation.[5] |

Additional Hazards:

-

Lachrymator: This substance is a lachrymator, meaning it can irritate the eyes and cause tearing.[5][6]

-

Moisture Sensitive: The compound is sensitive to moisture.[6]

The following diagram illustrates the logical flow of hazard identification.

Handling Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to prevent exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][8]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][8] Contaminated clothing should be removed immediately and washed before reuse.[9]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[2][8]

The decision-making process for selecting the appropriate PPE is outlined in the diagram below.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. Always seek medical attention after any exposure.

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [8][10] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][9][10] |

The following diagram outlines the emergency response workflow in case of an accidental exposure.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

| Parameter | Recommendation | Source(s) |

| Storage Condition | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C. | [2][6] |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | [6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [6] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide. | [6] |

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3. Avoid breathing dust and contact with the substance.[10]

-

Environmental Precautions: Prevent the product from entering drains.[10]

-

Containment and Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, the available data indicates significant hazards.

| Effect | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed. | [8] |

| Skin Corrosion/Irritation | Causes severe skin burns. Classified as a dermatotoxin. | [5][8] |

| Serious Eye Damage/Irritation | Causes serious eye damage. It is a lachrymator. | [5][8] |

| Respiratory Irritation | May cause respiratory irritation. Inhalation can lead to toxic pneumonitis. | [5] |

| Germ Cell Mutagenicity | No data available. | [6] |

| Carcinogenicity | No data available. | [6] |

| Reproductive Toxicity | No data available. | [8] |

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste. Do not allow it to enter the environment.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. This compound | 31949-21-0 [chemicalbook.com]

- 2. 2-ブロモ-2′-メトキシアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 31949-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. 2-Bromo-4'-methoxyacetophenone - Safety Data Sheet [chemicalbook.com]

Spectroscopic Analysis of 2-Bromo-2'-methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-2'-methoxyacetophenone (CAS No: 31949-21-0). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available experimental data for Mass Spectrometry and Infrared (IR) Spectroscopy, alongside predicted Nuclear Magnetic Resonance (NMR) data, and detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 7.6 | Multiplet | 2H | Aromatic (H adjacent to C=O) |

| ~7.5 - 7.3 | Multiplet | 2H | Aromatic |

| ~4.5 | Singlet | 2H | -COCH₂Br |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~192 | C=O | Ketone Carbonyl |

| ~158 | Aromatic C | C-OCH₃ |

| ~134 | Aromatic CH | |

| ~131 | Aromatic CH | |

| ~128 | Aromatic C | C-C=O |

| ~121 | Aromatic CH | |

| ~112 | Aromatic CH | |

| ~56 | CH₃ | -OCH₃ |

| ~35 | CH₂ | -CH₂Br |

Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O (Ketone) Stretch |

| ~1600, ~1480, ~1440 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O (Aryl Ether) Stretch |

| ~750 | Strong | C-H (Aromatic) Bend |

| ~680 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

The following data is derived from the electron ionization (EI) mass spectrum from the NIST database.[2] The molecular weight of this compound is 229.07 g/mol .[2]

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Assignment |

| 229/231 | Moderate | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 135 | High | [M - CH₂Br]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Obtain a single-pulse ¹H spectrum.

-

Set an appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Set an appropriate spectral width (e.g., 0 to 220 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

An In-depth Technical Guide to 2-Bromo-2'-methoxyacetophenone: Synthesis, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-2'-methoxyacetophenone, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its commercial availability from key suppliers, provides an exemplary experimental protocol for its application in the synthesis of substituted benzofurans, and outlines a typical synthetic workflow.

Core Properties and Commercial Availability

This compound, also known as 2-Methoxyphenacyl bromide, is a valuable reagent in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive α-bromo ketone and a methoxy-substituted aromatic ring, allows for its versatile use in the construction of complex molecular architectures.

Key Suppliers and Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities of 97-98%. The following table summarizes the offerings from several key suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 2-Bromo-2′-methoxyacetophenone | 31949-21-0 | 98% | 5g, 10g |

| Thermo Scientific Chemicals | This compound, 98% | 31949-21-0 | 98% | 1g, 5g, 25g |

| Fisher Scientific | This compound 98% | 31949-21-0 | 98% | 10g |

| Santa Cruz Biotechnology | 2-Bromo-2′-methoxyacetophenone | 31949-21-0 | - | Inquire |

| Chem-Impex International | 2-Bromo-3'-methoxyacetophenone | 5000-65-7 | ≥ 98% | Inquire |

Application in Heterocyclic Synthesis: A Representative Experimental Protocol

This compound is a precursor for the synthesis of various heterocyclic compounds, including benzofurans, which are prevalent scaffolds in many biologically active molecules. The following protocol describes a general procedure for the synthesis of a 2-aroyl-2,3-dihydrobenzofuran derivative through the reaction of this compound with a substituted phenol (B47542). This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.

Synthesis of 2-(2-Methoxyphenyl)-2,3-dihydrobenzofuran-3-one from this compound and Salicylaldehyde (B1680747)

Materials:

-

This compound (1.0 eq)

-

Salicylaldehyde (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of salicylaldehyde (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add this compound (1.0 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-methoxyphenyl)-2,3-dihydrobenzofuran-3-one.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow and Logical Relationships

The synthesis of 2-aroyl-2,3-dihydrobenzofurans from this compound and a phenol derivative follows a logical sequence of chemical transformations. This workflow can be visualized to better understand the progression from starting materials to the final product.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications and handling procedures, it is imperative to consult the safety data sheets (SDS) provided by the suppliers and relevant scientific literature.

Methodological & Application

Application Notes and Protocols for the Bromination of 2'-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the bromination of 2'-methoxyacetophenone (B1218423), a key reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols outlined below describe two primary mechanistic pathways: α-bromination of the acetyl group and electrophilic aromatic substitution on the phenyl ring. The choice of reaction conditions dictates the regioselectivity of the bromination.

Introduction

2'-Methoxyacetophenone is a versatile starting material in organic synthesis. Its structure, featuring a methoxy-activated aromatic ring and a reactive acetyl group, allows for selective functionalization at different positions. Bromination of this molecule can yield either α-bromo-2'-methoxyacetophenone, a valuable precursor for the synthesis of various heterocyclic compounds, or ring-brominated products, which are important building blocks in medicinal chemistry. Understanding and controlling the bromination mechanism is therefore crucial for achieving the desired synthetic outcomes.

Two principal mechanisms govern the bromination of 2'-methoxyacetophenone:

-

α-Bromination: This reaction occurs at the carbon atom adjacent to the carbonyl group (the α-carbon). The mechanism proceeds through an acid-catalyzed enol or enolate intermediate. The electron-withdrawing nature of the carbonyl group increases the acidity of the α-hydrogens, facilitating their removal and subsequent reaction with an electrophilic bromine source.

-

Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2] The acetyl group (-COCH₃), conversely, is a deactivating group and a meta-director. The interplay of these two substituents and the reaction conditions determine the position of bromination on the aromatic ring.

Data Presentation

The following tables summarize the quantitative data for the starting material and the products of the two bromination pathways.

Table 1: Physicochemical and Spectroscopic Data of 2'-Methoxyacetophenone (Starting Material)

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 245-248 °C |

| ¹H NMR (CDCl₃, 90 MHz), δ (ppm) | 7.71 (d, 1H), 7.42 (t, 1H), 6.94 (t, 1H), 6.90 (d, 1H), 3.85 (s, 3H, -OCH₃), 2.58 (s, 3H, -COCH₃)[3] |

| IR (condensed phase), ν (cm⁻¹) | 3075, 2945, 2840 (C-H), 1675 (C=O), 1600, 1490 (C=C aromatic), 1246, 1023 (C-O)[3] |

Table 2: Quantitative Data for the α-Bromination of 2'-Methoxyacetophenone

| Product | 2-Bromo-2'-methoxyacetophenone |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | Solid |

| Melting Point | 43-45 °C |

| Yield | Up to 96% |

| ¹H NMR | Not explicitly found, but expected to show a singlet for the -COCH₂Br protons around 4.4 ppm. |

| ¹³C NMR | Not explicitly found. |

| IR (gas phase), ν (cm⁻¹) | Available in the NIST Chemistry WebBook |

Table 3: Quantitative Data for the Electrophilic Aromatic Bromination of 2'-Methoxyacetophenone

| Product | 5-Bromo-2-methoxyacetophenone |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | Off-white to light yellow solid[4] |

| Melting Point | 39 °C[4] |

| Yield | High yields reported for similar activated systems. |

| ¹H NMR | Not explicitly found, but would show characteristic aromatic splitting patterns reflecting the new substitution. |

| ¹³C NMR | Not explicitly found. |

| IR | Not explicitly found. |

Experimental Protocols

Protocol 1: α-Bromination of 2'-Methoxyacetophenone

This protocol is adapted from a general procedure for the α-bromination of acetophenones using copper(II) bromide.

Materials:

-

2'-Methoxyacetophenone

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate (B1210297)

-

Nitrogen gas

-

Round-bottomed flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a two-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add copper(II) bromide.

-

Add a mixture of ethyl acetate and chloroform as the solvent.

-

Begin stirring the mixture and heat to reflux under a nitrogen atmosphere.

-

Once at reflux, add 2'-methoxyacetophenone to the reaction mixture.

-

Continue to heat at reflux for the time specified in the original literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper salts.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Electrophilic Aromatic Bromination of 2'-Methoxyacetophenone

This protocol is a general method for the regioselective bromination of activated aromatic compounds. Given that the methoxy group is a strong ortho, para-director and the acetyl group is a meta-director, the major product is expected to be 5-bromo-2-methoxyacetophenone due to steric hindrance at the ortho position.

Materials:

-

2'-Methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Catalyst (e.g., a mild Lewis acid or a protic acid, to be determined based on optimization)

-

Round-bottomed flask

-

Stirring apparatus

-

Protection from light (e.g., aluminum foil)

Procedure:

-

In a round-bottomed flask, dissolve 2'-methoxyacetophenone in acetonitrile.

-

Add the catalyst to the solution.

-

While stirring and protecting the reaction from light, add N-bromosuccinimide portion-wise.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 12 hours), monitoring the progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate 5-bromo-2-methoxyacetophenone.[4]

Mandatory Visualization

Caption: Mechanism of α-bromination of 2'-methoxyacetophenone.

Caption: Mechanism of electrophilic aromatic bromination of 2'-methoxyacetophenone.

References

- 1. 2-BROMO-2',5'-DIMETHOXYACETOPHENONE(1204-21-3) 13C NMR [m.chemicalbook.com]

- 2. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHOXYACETOPHENONE(4079-52-1) IR Spectrum [chemicalbook.com]

- 4. 5-Bromo-2-methoxyacetophenone | 16740-73-1 [chemicalbook.com]

Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-2'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a significant class of organic compounds belonging to the flavonoid family.[1][2] They serve as crucial biosynthetic precursors to flavonoids and isoflavonoids in plants.[2] The versatile biological activities of chalcones, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[3][4][5] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative.[1][3][6][7]

These application notes provide a detailed protocol for the synthesis of a chalcone (B49325) derivative using 2-Bromo-2'-methoxyacetophenone as the ketone precursor. The protocol is based on the well-established Claisen-Schmidt condensation reaction.[8][9]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative chalcone, (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one, which would be analogous to the product derived from this compound after substitution of the bromine atom. The spectral data provided are typical values for chalcones based on literature.[8][10][11]

| Parameter | Expected Value |

| Reaction Yield | 85-95% |

| Melting Point | Varies with the specific chalcone |

| IR (Infrared) Spectroscopy (cm⁻¹) | |

| C=O (carbonyl) stretch | 1630-1690 |

| C=C (alkene) stretch | 1550-1610 |

| Ar-H (aromatic) stretch | 3000-3100 |

| ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy (δ, ppm) | |

| α-vinylic proton (doublet) | 7.1 - 7.8 |

| β-vinylic proton (doublet) | 7.5 - 8.3 |

| Aromatic protons | 6.8 - 8.0 |

| Methoxy (-OCH₃) protons (singlet) | ~3.9 |

| ¹³C NMR Spectroscopy (δ, ppm) | |

| C=O (carbonyl) carbon | 185-195 |

| α-vinylic carbon | 118-128 |

| β-vinylic carbon | 138-148 |

| Mass Spectrometry (m/z) | |

| Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the synthesized chalcone |

Experimental Protocol

This protocol details the synthesis of a chalcone via the Claisen-Schmidt condensation of this compound with a suitable aromatic aldehyde (e.g., benzaldehyde).

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) (95%)

-

Distilled water

-

Hydrochloric acid (HCl), 10% solution

-

Dichloromethane or Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography (if necessary)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol (20-30 mL).

-

Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1 equivalent).

-

Base Addition: Prepare a 40-50% aqueous solution of NaOH or KOH. Cool the reaction mixture in an ice bath. Slowly add the basic solution dropwise to the reaction mixture with vigorous stirring. The addition should take approximately 20-30 minutes.

-

Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours. A color change or formation of a precipitate may be observed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture by slowly adding 10% HCl solution until the pH is neutral. This will cause the chalcone to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol. If further purification is required, column chromatography on silica gel can be performed using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Characterization: Characterize the purified chalcone using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Experimental Workflow

Caption: Experimental workflow for the synthesis of chalcones.

Signaling Pathway Relevance

Chalcones have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. For instance, some chalcones can inhibit the NF-κB signaling pathway, which is a key regulator of inflammatory responses. Others have been found to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases. The specific biological activity of a chalcone is highly dependent on the substitution pattern on its aromatic rings. Therefore, the synthesis of novel chalcones, such as those derived from this compound, is a promising avenue for the discovery of new therapeutic agents.

Caption: Chalcones' role in key signaling pathways.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Chalcone synthesis, properties and medicinal applications: a review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. jchemrev.com [jchemrev.com]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. praxilabs.com [praxilabs.com]

- 10. researchgate.net [researchgate.net]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

Application Notes and Protocols: 2-Bromo-2'-methoxyacetophenone as a Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-2'-methoxyacetophenone as a crucial intermediate in the synthesis of pharmaceutical compounds. The primary focus of this document is on its application in the development of novel antibacterial agents through the inhibition of the MurA enzyme, a key player in bacterial cell wall biosynthesis.

Application Note 1: Inhibition of Bacterial Cell Wall Synthesis via MurA Enzyme

Introduction:

This compound has been identified as a potent and irreversible inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1] MurA is a critical enzyme in the cytoplasmic stage of bacterial peptidoglycan biosynthesis, catalyzing the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG).[2][3] This reaction is the first committed step in the pathway leading to the formation of the bacterial cell wall, which is essential for bacterial viability and structural integrity. The absence of a human homologue for MurA makes it an attractive target for the development of selective antibacterial agents.

Mechanism of Action:

This compound acts as a covalent inhibitor of MurA. The electrophilic α-carbon of the bromoacetyl group reacts with the nucleophilic thiol group of a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[4] This covalent modification of the enzyme leads to its irreversible inactivation, thereby blocking the peptidoglycan synthesis pathway and ultimately causing bacterial cell lysis and death. The reported IC50 value for the inhibition of E. coli MurA by this compound is 0.38 µM.[1]

Therapeutic Potential:

The targeted inhibition of MurA by compounds derived from this compound presents a promising strategy for the development of new antibacterial drugs. This is particularly relevant in the face of rising antibiotic resistance to existing drug classes. The unique mechanism of action, targeting a highly conserved bacterial enzyme, suggests the potential for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Signaling Pathway Diagram: Inhibition of Peptidoglycan Biosynthesis

Caption: Inhibition of the bacterial peptidoglycan synthesis pathway by a this compound-derived inhibitor targeting the MurA enzyme.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 2'-methoxyacetophenone (B1218423).

Materials:

-

2'-Methoxyacetophenone

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Chloroform (B151607) (CHCl₃)

-

Nitrogen gas (N₂)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add copper(II) bromide (2.0 equivalents).

-

Add a mixture of ethyl acetate and chloroform as the solvent.

-

Heat the mixture to reflux (approximately 70 °C) with stirring under a nitrogen atmosphere.

-

Add 2'-methoxyacetophenone (1.0 equivalent) to the refluxing mixture.

-

Maintain the reaction at reflux for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the copper salts.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (CuBr₂:Substrate) | 2.2 : 1 |

| Solvent | Ethyl acetate / Chloroform |

| Reaction Temperature | 70 °C (Reflux) |

| Reaction Time | 8 hours |

| Typical Yield | ~89% |

Protocol 2: General Procedure for the Synthesis of a MurA Inhibitor Precursor

This protocol outlines a general method for the synthesis of a chalcone (B49325) derivative from this compound, which can serve as a precursor for more complex MurA inhibitors.

Materials:

-

This compound

-

Substituted benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) (EtOH)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 equivalent) and the substituted benzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of NaOH or KOH in ethanol to the cooled mixture with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl.

-

The precipitated solid (the chalcone derivative) is collected by filtration.

-

Wash the solid with cold water until the washings are neutral to litmus.

-

Dry the product in a desiccator.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data Summary (Example):

| Parameter | Value |

| Molar Ratio (Acetophenone:Aldehyde:Base) | 1 : 1 : 1.2 |

| Solvent | Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 24-48 hours |

| Typical Yield | 60-80% (structure dependent) |

Protocol 3: MurA Inhibition Assay

This protocol describes a general in vitro assay to evaluate the inhibitory activity of compounds derived from this compound against the MurA enzyme.

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.8)

-

Malachite green reagent for phosphate (B84403) detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, UNAG, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding MurA enzyme and PEP to each well.

-

Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Quantitative Data Summary:

| Parameter | Concentration/Condition |

| UNAG Concentration | 200 µM |

| PEP Concentration | 100 µM |

| MurA Concentration | Enzyme-dependent (e.g., 250 nM) |

| Incubation Temperature | 37 °C |

| Incubation Time | 30 minutes |

Workflow Diagram: Drug Discovery Process

Caption: A generalized workflow for the discovery and development of antibacterial agents starting from this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional Consequence of Covalent Reaction of Phosphoenolpyruvate with UDP-N-acetylglucosamine 1-Carboxyvinyltransferase (MurA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

Application Notes and Protocols for Nucleophilic Substitution with 2-Bromo-2'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-methoxyacetophenone is a versatile bifunctional molecule featuring a reactive α-bromo ketone moiety. This structural motif makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The presence of the methoxy (B1213986) group on the aromatic ring can also influence the reactivity and properties of the resulting products. These derivatives are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry and drug development due to their potential biological activities.

This document provides detailed experimental protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, carboxylates, thiophenols, and phenols.

Reaction Mechanism and Workflow

The nucleophilic substitution reactions of this compound, an α-halo ketone, typically proceed via an S(_N)2 mechanism. In this bimolecular process, the nucleophile directly attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion in a single, concerted step. The carbonyl group adjacent to the reaction center enhances the electrophilicity of the α-carbon, facilitating the attack by the nucleophile.

Application Notes and Protocols: Leveraging 2-Bromo-2'-methoxyacetophenone in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Bromo-2'-methoxyacetophenone and its isomers as key building blocks in the synthesis of potent kinase inhibitors. The protocols detailed below focus on the construction of a 2-aminothiazole (B372263) scaffold, a privileged structure in kinase inhibitor design, through the Hantzsch thiazole (B1198619) synthesis. The application of this methodology is exemplified by the synthesis of allosteric inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a crucial target in oncology and other therapeutic areas.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a versatile bifunctional reagent containing a reactive α-bromoketone moiety. This functional group readily participates in cyclization reactions to form various heterocyclic systems that are central to the structure of many kinase inhibitors. The methoxy-substituted phenyl ring allows for further functionalization and can play a crucial role in establishing specific interactions within the kinase active site or allosteric pockets.

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant (such as thiourea), is a primary application of this compound in this context. The resulting 2-aminothiazole core serves as a foundational scaffold for the development of inhibitors targeting a wide range of kinases, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and as detailed herein, Protein Kinase CK2.[1][2][3]

Application Example: Synthesis of 2-Aminothiazole-Based Allosteric CK2 Inhibitors

This section details the synthesis of a 2-aminothiazole derivative, a known scaffold for allosteric inhibitors of Protein Kinase CK2, utilizing a methoxy-substituted 2-bromoacetophenone. While the specific example from the literature employs the 3-methoxy isomer, the synthetic protocol is directly applicable to the 2'-methoxy isomer requested.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3'-methoxyacetophenone [2]

This protocol describes the synthesis of the α-bromoketone intermediate from the corresponding acetophenone.

-

Materials:

-

3-Methoxyacetophenone

-

Bromine

-

Chloroform (CHCl₃)

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

Dissolve 3-methoxyacetophenone (1 equivalent) in chloroform.

-

Slowly add bromine (1 equivalent) to the solution at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to precipitate the product.

-

Filter the resulting solid to obtain 2-bromo-3'-methoxyacetophenone as a yellow solid. The product can be used in the next step without further purification.

-

Protocol 2: Hantzsch Thiazole Synthesis of a 2-Aminothiazole Derivative [2]

This protocol outlines the cyclization reaction to form the core 2-aminothiazole scaffold.

-

Materials:

-

2-Bromo-3'-methoxyacetophenone

-

Ethanol

-

-

Procedure:

-

Dissolve 2-bromo-3'-methoxyacetophenone (1 equivalent) in ethanol.

-

Add thiourea (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce precipitation.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The resulting 2-amino-4-(3-methoxyphenyl)thiazole can be further purified by recrystallization or column chromatography.

-

Quantitative Data: Inhibitory Activity of Aminothiazole Derivatives against Protein Kinase CK2

The following table summarizes the inhibitory activity of exemplary 2-aminothiazole derivatives against Protein Kinase CK2, demonstrating the potential of this scaffold.

| Compound ID | Structure | Target Kinase | IC₅₀ (µM) | Reference |

| 1 | 2-aminothiazole | CK2α | >100 | [2] |

| 2 | N-(thiazol-2-yl)acetamide | CK2α | >100 | [2] |

| 3 | Phenyl-substituted aminothiazole | CK2α | 20 | [2] |

| 4 | Optimized phenyl-substituted aminothiazole | CK2α | 3.4 | [2] |

Table 1: Inhibitory concentrations (IC₅₀) of various 2-aminothiazole derivatives against the catalytic subunit of Protein Kinase CK2 (CK2α). The data illustrates the hit-to-lead optimization process starting from a simple 2-aminothiazole scaffold.[2]

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic route to 2-aminothiazole kinase inhibitor scaffold.

Protein Kinase CK2 Signaling Pathway

Caption: Overview of the Protein Kinase CK2 signaling pathway and its inhibition.

Conclusion

This compound and its isomers are valuable precursors for the synthesis of kinase inhibitors, particularly those based on the 2-aminothiazole scaffold. The Hantzsch thiazole synthesis provides a reliable and efficient method for constructing this core structure. The resulting compounds have shown significant inhibitory activity against key oncogenic kinases like Protein Kinase CK2, highlighting the potential of this synthetic strategy in the development of novel therapeutics. The provided protocols and data serve as a foundation for researchers to explore this chemical space further in their drug discovery efforts.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Protecting Group Strategies Utilizing 2-Bromo-2'-methoxyacetophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-bromo-2'-methoxyacetophenone as a photolabile protecting group for carboxylic acids and phosphates. The 2'-methoxyphenacyl (MP) group introduced by this reagent offers the advantage of removal under mild UV photolysis conditions, providing temporal and spatial control over the release of the active molecule.

Introduction

Photoremovable protecting groups (PPGs), often referred to as caging groups, are invaluable tools in chemical synthesis and chemical biology. They allow for the temporary masking of a functional group, which can be later unveiled with high precision using light. This compound is a versatile reagent for the introduction of the 2'-methoxyphenacyl (MP) photolabile protecting group. The MP group is particularly useful for protecting carboxylic acids and phosphates, finding applications in drug delivery, the synthesis of complex molecules, and the controlled release of bioactive compounds.

The protection reaction proceeds via a nucleophilic substitution where the carboxylate or phosphate (B84403) anion displaces the bromide from this compound. The resulting ester can be cleaved by irradiation with UV light, typically around 350 nm, to regenerate the free acid and produce byproducts derived from the protecting group.

Protection of Carboxylic Acids

The 2'-methoxyphenacyl group is an effective photoremovable protecting group for carboxylic acids. The protection is typically achieved by reacting the carboxylic acid with this compound in the presence of a non-nucleophilic base.

Experimental Protocol: Protection of a Generic Carboxylic Acid (R-COOH)

Materials:

-

Carboxylic acid (R-COOH)

-

This compound

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).

-

Stir the solution at room temperature for 10 minutes to form the carboxylate salt.

-

Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2'-methoxyphenacyl ester.

Deprotection Protocol: Photocleavage of a 2'-Methoxyphenacyl Ester

Materials:

-

2'-Methoxyphenacyl ester

-

Solvent (e.g., ethanol, diethyl ether, or a mixture of acetonitrile (B52724) and water)

-

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve the 2'-methoxyphenacyl ester in a suitable solvent in a quartz or Pyrex reaction vessel. The choice of solvent can influence the reaction rate and byproduct formation.

-

Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the protecting group.

-

Irradiate the solution with a UV lamp while maintaining a gentle stream of the inert gas. The irradiation time will depend on the substrate, concentration, and lamp intensity. Monitor the reaction by TLC or HPLC.

-

Once the deprotection is complete, remove the solvent under reduced pressure.

-

The crude product containing the deprotected carboxylic acid and photolysis byproducts can be further purified by standard methods such as extraction or chromatography.

Protection of Phosphates

The protection of phosphate groups is crucial in the synthesis of oligonucleotides and phosphorylated biomolecules. The 2'-methoxyphenacyl group can be employed as a photolabile protecting group for phosphates, analogous to its use with carboxylic acids.

Experimental Protocol: Protection of a Generic Phosphate (R-OPO₃H₂)

Materials:

-

Phosphate monoester (e.g., as its salt)

-

This compound

-

A non-nucleophilic base (e.g., cesium carbonate or a hindered amine)

-

Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

-

Purification reagents as required

Procedure:

-

To a suspension of the phosphate salt (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or ³¹P NMR). The reaction time can vary from several hours to overnight.

-

Work-up the reaction mixture by filtering off any insoluble salts and removing the solvent under reduced pressure.

-

Purify the resulting 2'-methoxyphenacyl protected phosphate ester by chromatography (e.g., silica gel or ion-exchange chromatography, depending on the properties of the product).

Deprotection Protocol: Photocleavage of a 2'-Methoxyphenacyl Phosphate Ester

The deprotection of 2'-methoxyphenacyl protected phosphates follows a similar procedure to that of the corresponding carboxylate esters.

Materials and Procedure:

Follow the same materials and procedure as outlined in the deprotection protocol for 2'-methoxyphenacyl carboxylate esters. The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the protection and deprotection strategies involving this compound. Please note that yields can be highly substrate-dependent and the provided values are indicative.

| Process | Functional Group | Typical Reagents and Conditions | Typical Yield | Deprotection Conditions | Deprotection Yield | Quantum Yield (Φ) |

| Protection | Carboxylic Acid | R-COOH, this compound, TEA, DMF, rt, 16-24h | 70-95% | - | - | - |

| Protection | Phosphate | R-OPO₃⁻ M⁺, this compound, DMF, rt | 60-85% | - | - | - |

| Deprotection | Carboxylic Ester | UV light (λ > 300 nm), Ethanol or Acetonitrile/H₂O | >90% | - | 0.1 - 0.3 | |

| Deprotection | Phosphate Ester | UV light (λ > 300 nm), Acetonitrile/H₂O | >90% | - | ~0.01 - 0.1 |

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its ability to introduce a photochemically cleavable protecting group. The overall workflow involves three key stages: protection, purification of the protected compound, and deprotection by photolysis to release the active molecule.

Caption: Experimental workflow for the protection and photolytic deprotection of functional groups.

The mechanism of protection is a standard Sₙ2 reaction. The photocleavage mechanism for phenacyl esters is more complex and can proceed through different pathways depending on the substitution pattern and the reaction conditions. For 2'-methoxyphenacyl esters, it is believed to proceed via an excited triplet state.

Caption: Simplified reaction mechanisms for protection and photolytic deprotection.

Application Notes and Protocols for Photocatalytic Applications of 2-Bromo-2'-methoxyacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2'-methoxyacetophenone and its derivatives are emerging as a class of compounds with significant potential in photocatalysis. Their inherent photochemical properties, stemming from the acetophenone (B1666503) chromophore, allow them to act as potent photosensitizers. Upon absorption of ultraviolet (UV) or visible light, these molecules can transition to an excited triplet state, enabling a variety of energy and electron transfer processes. This reactivity opens avenues for their application in organic synthesis, environmental remediation, and the development of novel photodynamic therapies.

These application notes provide an overview of the potential photocatalytic applications of this compound derivatives, detailed experimental protocols for their synthesis and use in representative photocatalytic reactions, and a summary of relevant quantitative data to guide researchers in this field. While specific data for this compound is limited, the provided protocols and data for related acetophenone derivatives serve as a strong foundation for exploring its photocatalytic capabilities.

General Photosensitization Mechanism

Acetophenone derivatives typically operate as photosensitizers. The process begins with the absorption of a photon, which excites the molecule to a singlet state. Through a rapid process called intersystem crossing, the molecule transitions to a more stable and longer-lived triplet state. This triplet state is the primary photoactive species, capable of interacting with other molecules through energy or electron transfer.

Caption: General mechanism of acetophenone photosensitization.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the bromination of the corresponding 2'-methoxyacetophenone (B1218423). Copper(II) bromide is an effective brominating agent for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2'-Methoxyacetophenone

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Chloroform (CHCl₃)

-

Nitrogen gas (N₂)

-

Two-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a two-necked round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add Copper(II) bromide (2.0 equivalents).

-

Add ethyl acetate to the flask and stir the mixture at 70°C for 5 minutes.

-

Dissolve 2'-methoxyacetophenone (1.0 equivalent) in chloroform.

-

Slowly add the 2'-methoxyacetophenone solution to the stirred CuBr₂ suspension.

-

Reflux the reaction mixture for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the copper salts and wash the solid residue with ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Photocatalytic Applications and Protocols

While specific photocatalytic applications for this compound are still under exploration, its structural similarity to other photocatalytically active acetophenone derivatives suggests its utility in a range of organic transformations. Below are exemplary protocols where such a derivative could function as a photosensitizer.

Photocatalytic [2+2] Cycloaddition